脱羧氧氟沙星

描述

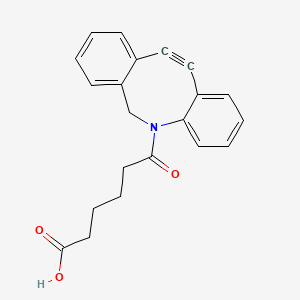

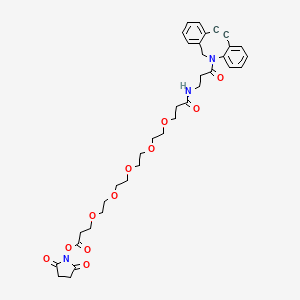

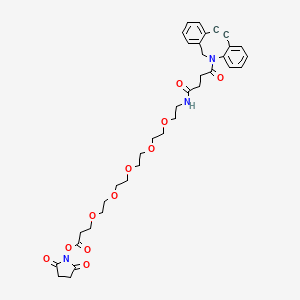

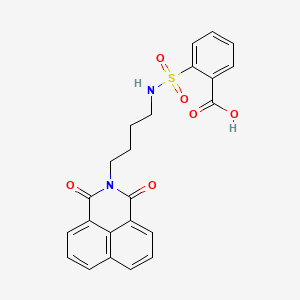

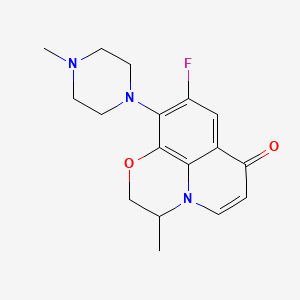

Decarboxyl Ofloxacin is a derivative of Ofloxacin, a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys) . Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2 .

Synthesis Analysis

A number of novel ofloxacin analogues were synthesized by modifying the carboxylic acid at C-6 . This modification was part of an investigation into the antimicrobial data on a structural basis .Molecular Structure Analysis

Decarboxyl Ofloxacin has a molecular formula of C17H20FN3O2, an average mass of 317.358 Da, and a monoisotopic mass of 317.153961 Da .Chemical Reactions Analysis

The oxidative degradation of Ofloxacin by sulfate free radicals (SO4−•) in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .Physical and Chemical Properties Analysis

The polarity of Ofloxacin was studied using various methods such as SEM, XPS, FT-IR spectrometry, zeta potentiometry, and modeling calculation of molecular properties . The results showed that Ofloxacin interacts with the surface of Gr/GCE via both hydrogen bonding and coulomb electrostatic forces .科学研究应用

脱羧氧氟沙星的母体化合物氧氟沙星是一种氟喹诺酮类抗生素,对需氧革兰氏阴性菌和革兰氏阳性菌具有广谱活性。它可以口服和静脉注射,耐受性好,药物相互作用极少 (Todd 和 Faulds,1991)。

芬顿氧化过程在水溶液中降解氧氟沙星涉及喹诺酮部分的脱羧,这会影响其抗菌潜力。这一过程提供了由于结构变化导致抗菌效力降低的见解 (Pi、Feng、Song 和 Sun,2014)。

测定氧氟沙星浓度的化学发光方法涉及可能与理解在类似条件下脱羧氧氟沙星行为相关的反应 (Francis 和 Adcock,2005)。

氧氟沙星的甲酰胺衍生物的合成、表征和生物活性涉及氧氟沙星的 C3 位点修饰(类似于脱羧),显示出不同的抗菌谱。这表明结构变化可以显着影响氧氟沙星衍生物的抗菌活性 (Arayne、Sultana、Haroon、Zuberi 和 Rizvi,2010)。

使用含氧氟沙星的控释贴剂对成人牙周炎进行袋内化疗表明,脱羧氧氟沙星等氧氟沙星衍生物的局部递送可能对治疗特定感染有效 (Yamagami、Takamori、Sakamoto 和 Okada,1992)。

作用机制

Target of Action

Decarboxyl Ofloxacin, an antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in maintaining the integrity of bacterial DNA, thereby ensuring the normal functioning of bacterial cells .

Mode of Action

Decarboxyl Ofloxacin inhibits bacterial growth by binding to its primary targets, DNA gyrase and topoisomerase IV . This interaction prevents the excessive supercoiling of DNA during replication or transcription, thereby inhibiting normal cell division . It’s important to note that Decarboxyl Ofloxacin is a prodrug that is hydrolyzed in vivo to Ofloxacin .

Biochemical Pathways

It’s known that the drug acts on dna gyrase and topoisomerase iv, enzymes that prevent the excessive supercoiling of dna during replication or transcription . This action likely affects various biochemical pathways related to DNA replication, transcription, and cell division.

Pharmacokinetics

The pharmacokinetics of Ofloxacin, the active form of Decarboxyl Ofloxacin, are characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations range from 2 to 3 mg/L, and the average half-life is 5 to 8 hours . Compared to other quinolones, elimination is more highly dependent on renal clearance, which may lead to more frequent dosage adjustments in patients with impaired renal function . Ofloxacin also achieves high concentrations in most tissues and body fluids .

Result of Action

The result of Decarboxyl Ofloxacin’s action is the inhibition of bacterial growth. By binding to DNA gyrase and topoisomerase IV, it disrupts the normal supercoiling of DNA, halting DNA replication and transcription, and thereby inhibiting normal cell division . This leads to the death of bacterial cells and the resolution of the bacterial infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Decarboxyl Ofloxacin. For instance, research has shown that dissolved organic matter (DOM) can significantly accelerate the indirect photodegradation of Ofloxacin, the active form of Decarboxyl Ofloxacin, in simulated seawater . Additionally, increased salinity can significantly promote the indirect photodegradation of Ofloxacin . Other environmental factors such as pH, NO3−, and HCO3− can also affect the indirect photodegradation of Ofloxacin .

安全和危害

When handling Decarboxyl Ofloxacin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Decarboxyl Ofloxacin, like its parent compound Ofloxacin, is likely to interact with various enzymes and proteins in biochemical reactions . Ofloxacin is known to act on DNA gyrase and topoisomerase IV, enzymes that prevent the excessive supercoiling of DNA during replication or transcription . As a derivative, Decarboxyl Ofloxacin may share similar interactions, although specific enzymes and proteins it interacts with are yet to be identified.

Cellular Effects

Research on Ofloxacin has shown that it has broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria . It’s plausible that Decarboxyl Ofloxacin may have similar effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ofloxacin is known to inhibit the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Decarboxyl Ofloxacin may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Animal models play a crucial role in predicting outcomes and understanding complex biological processes . Future studies could explore the threshold effects, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCAWXSWVQNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347579 | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123155-82-8 | |

| Record name | Decarboxyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。